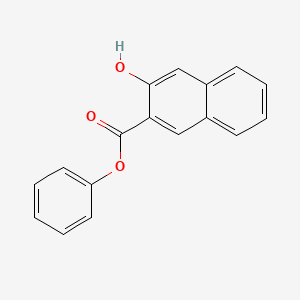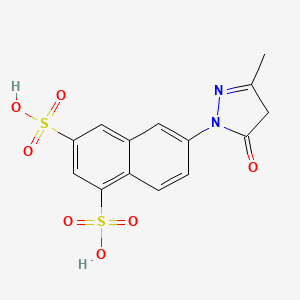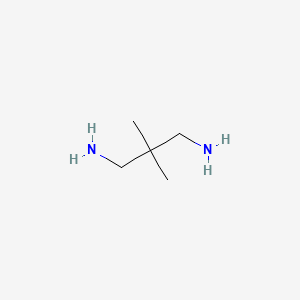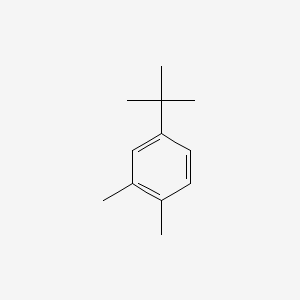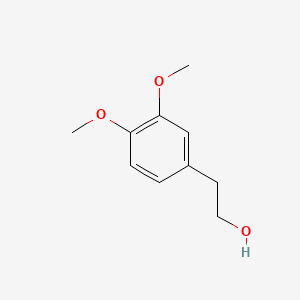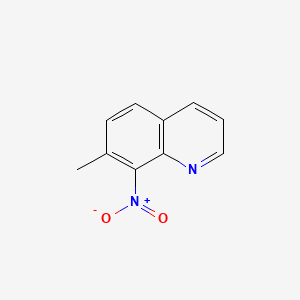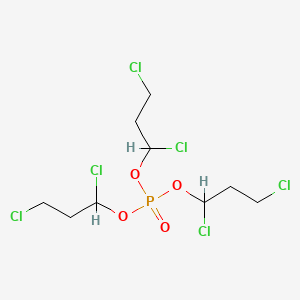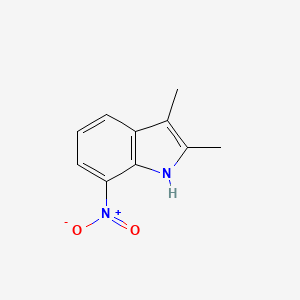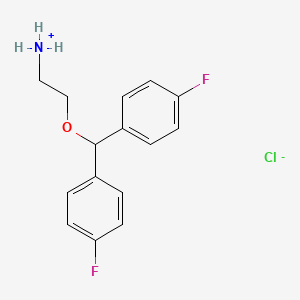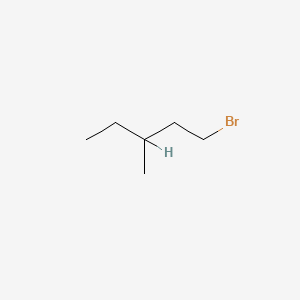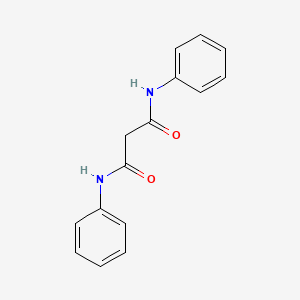
马龙酰苯胺
描述
Malonanilide is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound Malonanilide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Malonanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Malonanilide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
硝化纤维素的热稳定性
马龙酰苯胺已被研究其对硝化纤维素热稳定性的影响 . 硝化纤维素是一种高度易燃的化合物,广泛应用于各种领域,包括炸药和推进剂的生产。 添加马龙酰苯胺可能增强硝化纤维素的热稳定性,使其更安全地处理和使用 .
双基推进剂的稳定剂
研究评估了马龙酰苯胺作为双基推进剂的新型稳定剂 . 双基推进剂是一种用于各种应用的推进剂,包括火箭发动机和枪支。 使用马龙酰苯胺可能提高这些推进剂的稳定性和性能 .
治疗应用
马龙酰苯胺是一种化学化合物,由于其潜在的治疗应用,在科学研究中引起了极大关注. 虽然现有资源中没有详细说明马龙酰苯胺的具体治疗用途,但其化学结构表明其在开发新药或治疗方法方面具有潜在的应用.
工业应用
除了潜在的治疗用途外,马龙酰苯胺还因其潜在的工业应用而备受关注. 这些可能包括生产各种化学产品或材料,虽然现有资源中没有提供具体细节.
作用机制
Target of Action
It’s known that malonanilide derivatives are used as stabilizers for nitrate ester-based energetic materials .
Mode of Action
The exact mode of action of Malonanilide is complex and depends on the specific application. In the context of nitrate ester-based energetic materials, Malonanilide acts as a stabilizer, inhibiting and slowing down the decomposition reactions that can occur .
Result of Action
The results of Malonanilide’s action are largely dependent on its application. In the context of nitrate ester-based energetic materials, the use of Malonanilide improves the thermal stability of the materials .
Action Environment
The action, efficacy, and stability of Malonanilide can be influenced by various environmental factors. For instance, in the context of nitrate ester-based energetic materials, the stability of these materials can be affected by ambient conditions .
生化分析
Biochemical Properties
Malonanilide plays a significant role in biochemical reactions, particularly as a stabilizer for nitrate ester-based energetic materials . It interacts with various enzymes, proteins, and other biomolecules to enhance the thermal stability of these materials. The interaction between malonanilide and these biomolecules is primarily through non-covalent bonding, which helps in stabilizing the energetic materials and preventing their premature decomposition .
Cellular Effects
Malonanilide has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, malonanilide can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the overall metabolic flux within the cell. Additionally, malonanilide has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function .
Molecular Mechanism
The molecular mechanism of malonanilide involves its binding interactions with specific biomolecules. Malonanilide can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, altering its activity. Furthermore, malonanilide can affect gene expression by binding to DNA or RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of malonanilide have been observed to change over time. Malonanilide exhibits good stability under controlled conditions, but it can degrade over extended periods. The degradation products of malonanilide can have different effects on cellular function compared to the parent compound. Long-term studies have shown that malonanilide can have sustained effects on cellular processes, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of malonanilide vary with different dosages in animal models. At low doses, malonanilide can enhance the stability of energetic materials without causing significant adverse effects. At high doses, malonanilide can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired stabilizing effect without causing toxicity .
Metabolic Pathways
Malonanilide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux. It can affect the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, malonanilide can inhibit enzymes involved in the degradation of energetic materials, thereby enhancing their stability .
Transport and Distribution
Within cells and tissues, malonanilide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of malonanilide in target areas, where it can exert its stabilizing effects. The transport and distribution of malonanilide are crucial for its effectiveness as a stabilizer .
Subcellular Localization
Malonanilide exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of malonanilide within the cell can influence its interactions with biomolecules and its overall stabilizing effect .
属性
IUPAC Name |
N,N'-diphenylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAQOJILQOVUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060729 | |
| Record name | Propanediamide, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
621-10-3 | |
| Record name | N1,N3-Diphenylpropanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanediamide, N1,N3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanediamide, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenylmalonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALONANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704WWD18ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
